molecular formula C6H8O8 B1212313 Garcinia acid CAS No. 27750-10-3

Garcinia acid

Cat. No. B1212313
CAS RN: 27750-10-3
M. Wt: 208.12 g/mol
InChI Key: ZMJBYMUCKBYSCP-CVYQJGLWSA-N
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Description

Synthesis Analysis

Garcinia acid, or hydroxycitric acid (HCA), is derived from the fruits of the Garcinia species. The synthesis and extraction processes are crucial for obtaining pure forms of HCA. Studies have shown that specific Garcinia extracts can be optimized for higher yields of HCA, indicating a detailed understanding of the synthesis process is necessary for effective extraction (Sangaonkar & Pawar, 2018).

Molecular Structure Analysis

This compound's molecular structure is pivotal in its bioactivity, primarily as an inhibitor of ATP citrate lyase, a key enzyme in fatty acid biosynthesis. The inhibition of this enzyme by HCA leads to a reduction in acetyl-CoA availability, crucial for fatty acid synthesis and lipogenesis, especially in a high-carbohydrate diet (Jena, Jayaprakasha, Singh, & Sakariah, 2002).

Chemical Reactions and Properties

This compound interacts with various enzymes and biochemical pathways. It is a potent inhibitor of the ATP citrate lyase enzyme, affecting fatty acid synthesis and food intake regulation. These interactions underline its potential use in weight management and metabolic syndrome treatments (Jena et al., 2002).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, play a significant role in its applicability in various forms, including dietary supplements and pharmacological agents. These properties are influenced by the extraction methods and the purity of the obtained HCA.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other compounds and stability under different conditions, are essential for its application in health supplements and potential therapeutic agents. Its ability to inhibit lipogenesis and fatty acid synthesis showcases its chemical interactions at the molecular level, contributing to its anti-obesity and metabolic regulatory effects (Jena et al., 2002).

Scientific Research Applications

Anti-inflammatory and Antinociceptive Effects

Research on Garcinia brasiliensis has uncovered its significant anti-inflammatory and antinociceptive properties. Studies employing in vivo models have demonstrated that the ethanolic extract of Garcinia brasiliensis can markedly reduce inflammation and pain. This supports the traditional use of Garcinia species in treating inflammation and pain-related conditions (Santa-Cecília et al., 2011).

Anti-obesity Effects

Garcinia species, particularly due to the hydroxycitric acid (HCA) content, have been studied for their potential anti-obesity effects. HCA has been shown to regulate serotonin levels, enhance fat oxidation, and reduce de novo lipogenesis. While some clinical studies have yielded mixed results, the potential of Garcinia/hydroxycitric acid for weight management continues to be a significant area of research (Chuah et al., 2013).

Quality Control and Authentication

Advancements in analytical methodologies have allowed for the detailed quality assessment of Garcinia species. Techniques such as UHPLC–QqQLIT–MS/MS have been utilized for the rapid determination of bioactive constituents in Garcinia leaf extracts, facilitating the authentication and quality control of Garcinia products (Pandey et al., 2015).

Anti-inflammatory and Anti-atherosclerotic Potential

The vitamin E derivative garcinoic acid from Garcinia kola seeds has shown promising anti-inflammatory and anti-atherosclerotic effects. Studies indicate that garcinoic acid can diminish inflammatory responses and intra-plaque inflammation, suggesting its utility in treating inflammation-driven diseases (Wallert et al., 2019).

Anti-cancer Activity

Neogambogic acid, a compound isolated from Garcinia, has been found to selectively inhibit the growth of various cancer cells, showcasing broader antitumor activity and lower toxicity than gambogic acid. This highlights the potential of Garcinia compounds in cancer treatment (Sun et al., 2018).

Antimicrobial and Antioxidant Properties

Garcinia indica extract has demonstrated antimicrobial properties against Aspergillus flavus and the ability to inhibit aflatoxin production. Additionally, its antioxidant activity, as measured by various models, underscores the potential of Garcinia extract in food applications and nutraceuticals (Selvi et al., 2003).

Safety and Hazards

There have been reports of serious liver problems in some people who have taken products containing Garcinia acid . Other side effects include nausea, stomach discomfort, and headache . It is unclear if this compound is the actual cause of these problems or if they are due to other factors .

Future Directions

The safety and efficacy of Garcinia acid need to be further studied. Human clinical trials and mechanism-of-action studies must be carried out to verify whether any of the compounds present in Garcinia may be used as a lead in drug development .

properties

IUPAC Name

(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJBYMUCKBYSCP-CVYQJGLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)O)[C@]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276669, DTXSID601045116
Record name (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Hydroxycitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27750-10-3, 4373-35-7
Record name (-)-Hydroxycitric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27750-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Garcinia acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Hydroxycitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYCITRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W94T9026R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

50 g equivalent of the hydroxy citric acid—potassium salt solution from Example 2 was taken into a glass beaker fitted with a stirring arrangement. To this solution, 43 g of the dried calcium salt from Example 1 was added and the mixture was stirred to yield a clear solution. The resultant solution was spray dried to yield a salt of hydroxycitric acid with the following analysis: potassium content 11% to 18%, calcium content 5% to 12%, structural moisture 3% to 5% and hydroxycitric acid content 70% to 76%. The sodium content was less than 0.5% and lactone less than 0.5%. The combined salt has a solubility of 5 g in 100 mL of deionized water at room temperature. This salt composition is tasteless and white in color. A solution of 5 g in 100 ml of de-ionized sterile water was subjected to an accelerated storage study chamber for 2 months. After 2 months it was observed that the salt did not precipitate out. The solution retained its clarity. Therefore, it can be safely concluded that, after dissolution in water, the salt composition does not decompose during storage.
Name
hydroxy citric acid potassium
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reactant
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43 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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